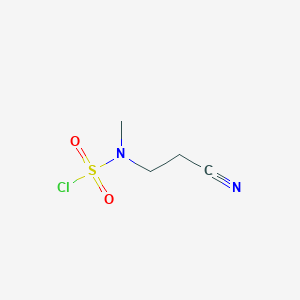

2-Cyanoethyl(methyl)sulfamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

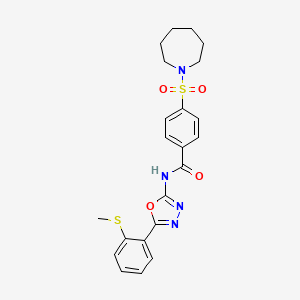

2-Cyanoethyl(methyl)sulfamoyl chloride, also known as CMES, is an organic compound that is widely used in synthetic organic chemistry due to its versatility and reactivity. It is a colorless liquid that is soluble in many organic solvents. CMES is used in a variety of laboratory experiments and is used in the synthesis of a broad range of compounds.

科学的研究の応用

Efficient General Method for Sulfamoylation

A study by Okada, Iwashita, and Koizumi (2000) demonstrated an efficient method for the sulfamoylation of a hydroxyl group using 2-Cyanoethyl(methyl)sulfamoyl chloride. This method showed high yield without a base and is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Activation of Sulfamoyl Chlorides

Research by Hell et al. (2019) revealed that sulfamoyl chlorides can be activated by silyl radical-mediated reduction, enabling the synthesis of aliphatic sulfonamides from alkenes. This method is particularly useful in medicinal chemistry (Hell et al., 2019).

Antimicrobial Derivatives Synthesis

Darwish et al. (2014) focused on synthesizing novel heterocyclic compounds incorporating the sulfamoyl moiety. These compounds showed promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Synthesis of Sulfonamides

Wang et al. (2021) developed a palladium-catalyzed synthesis of sulfonamides using sulfuric chloride, which provided a redox-neutral method for creating diverse sulfonamides (Wang, Yang, Ye, Kuang, & Wu, 2021).

Safer Preparation of Sulfamides

Borghese et al. (2006) reported a safer and more convenient method for large-scale preparation of sulfamides, using N-substituted oxazolidin-2-one derivatives as synthetic equivalents for hazardous N-sulfamoyl chloride (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).

Bioactive Compounds Synthesis

Irshad et al. (2014) synthesized O- and N-substituted derivatives of planetol, demonstrating the varied biological activities of compounds bearing sulfamoyl groups (Irshad et al., 2014).

Sulfamates and Sulfamides Synthesis

Sguazzin, Johnson, and Magolan (2021) identified hexafluoroisopropyl sulfamate as a stable reagent for synthesizing sulfamates and sulfamides from alcohols and amines, offering a safer alternative to unstable sulfamoyl chloride (Sguazzin, Johnson, & Magolan, 2021).

特性

IUPAC Name |

N-(2-cyanoethyl)-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENQUAGTXLAUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943301 |

Source

|

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanoethyl(methyl)sulfamoyl chloride | |

CAS RN |

209971-18-6 |

Source

|

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)

![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)

![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/no-structure.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)

![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)

![3-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2478141.png)

![1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2478143.png)